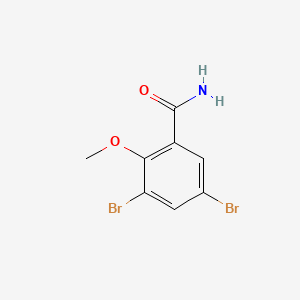

3,5-Dibromo-2-methoxybenzamide

Description

Contextualization within Halogenated Aromatic Amides and Methoxy-Substituted Benzene (B151609) Derivatives

Halogenated aromatic amides are a class of organic compounds that have garnered significant interest in various fields of chemical research. The presence of halogen atoms on the aromatic ring can profoundly influence the molecule's physical, chemical, and biological properties. Halogens can alter the electronic nature of the aromatic ring, participate in halogen bonding, and serve as versatile synthetic handles for further functionalization. rsc.orgnih.gov The amide group, a common feature in many biologically active molecules and polymers, contributes to the structural rigidity and hydrogen-bonding capabilities of the compound. rsc.org

Methoxy-substituted benzene derivatives, such as anisole (B1667542) (methoxybenzene), are also of great importance in organic synthesis. wikipedia.org The methoxy (B1213986) group is known to be an ortho-para directing group in electrophilic aromatic substitution reactions, activating the benzene ring towards substitution. wikipedia.org This electronic influence is a key factor in dictating the regioselectivity of reactions involving these compounds. The combination of bromine atoms and a methoxy group on a benzamide (B126) framework, as seen in 3,5-Dibromo-2-methoxybenzamide, creates a unique chemical entity with a specific set of reactive sites and potential for diverse chemical transformations.

Significance as a Precursor and Synthetic Intermediate in Organic Synthesis

The structure of this compound makes it a valuable precursor and intermediate in the synthesis of more complex molecules. The bromine atoms can be readily substituted or used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This allows for the construction of larger, more intricate molecular architectures.

The amide and methoxy groups also offer sites for chemical modification. For instance, the amide group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds. The methoxy group can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized. The interplay of these functional groups makes this compound a versatile building block for the synthesis of novel organic materials, and potentially, pharmacologically active compounds. For example, related methoxybenzamide derivatives have been investigated for their biological activities, such as the inhibition of melanogenesis. nih.gov

Historical and Current Research Trajectories in Advanced Organic Chemistry

Research in the field of halogenated aromatic compounds and substituted benzamides is continually evolving. Historically, the focus was often on the fundamental reactivity and synthesis of these molecules. In recent years, there has been a growing emphasis on their application in materials science, medicinal chemistry, and catalysis.

Current research often involves the development of novel synthetic methodologies for the regioselective functionalization of aromatic rings. rsc.org The use of halogenated intermediates is central to many of these strategies. Furthermore, the synthesis of complex amides and peptides remains a significant area of research, with ongoing efforts to develop more efficient and environmentally benign methods. rsc.org While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader research trends suggest that its utility as a synthetic intermediate will continue to be explored in the context of creating novel functional molecules. The development of new catalytic systems and a deeper understanding of reaction mechanisms will likely expand the potential applications of this and related compounds in advanced organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBSMIREDHYMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,5 Dibromo 2 Methoxybenzamide

Classical and Contemporary Approaches to Benzamide (B126) Formation

The formation of the benzamide moiety is a cornerstone of the synthesis of 3,5-Dibromo-2-methoxybenzamide. This transformation can be achieved through several reliable methods, primarily involving the reaction of a carboxylic acid or its derivative with an amine.

Amide Coupling Reactions: Reagents and Conditions

Amide coupling reactions are a prevalent method for forming the amide bond in this compound. This approach involves the activation of the corresponding carboxylic acid, 3,5-dibromo-2-methoxybenzoic acid, to facilitate its reaction with an amine. A variety of coupling reagents have been developed to promote this transformation efficiently. hepatochem.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to yield the desired amide. fishersci.co.uk The choice of solvent is crucial, with aprotic solvents such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) being frequently employed. rsc.org To enhance reaction rates and minimize side reactions, including racemization in the case of chiral amines, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often incorporated.

Phosphonium and aminium/uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also powerful coupling agents. These reagents offer high efficiency and are particularly useful in more challenging coupling reactions.

The reaction conditions for these couplings are typically mild, often proceeding at room temperature. The choice of base, such as a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is also an important parameter to control the reaction environment. rsc.org

Table 1: Common Coupling Reagents for Benzamide Formation

| Reagent Class | Example Reagents | Typical Solvents | Common Additives |

| Carbodiimides | DCC, EDC, DIC | DCM, DMF | HOBt, HOAt |

| Phosphonium | PyBOP, PyAOP | DMF, NMP | --- |

| Aminium/Uronium | HBTU, HATU, TBTU | DMF, NMP | DIPEA |

Formation from Carboxylic Acid Derivatives

An alternative and classical approach to benzamide synthesis involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides. fishersci.co.uk The starting material, 3,5-dibromo-2-methoxybenzoic acid, can be converted to its corresponding acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk

This activated acyl chloride is then reacted with an appropriate amine to form the benzamide. This method, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.co.uk The reaction can be performed in a two-phase system of an organic solvent and water or in a single organic solvent with a tertiary amine base. fishersci.co.uk While this method is robust, the handling of moisture-sensitive and corrosive acyl chlorides requires careful consideration.

Regioselective Bromination Protocols for Aromatic Systems

The precise installation of two bromine atoms at the 3- and 5-positions of the 2-methoxybenzamide (B150088) core is critical. The regioselectivity of this bromination is directed by the existing substituents on the aromatic ring. Starting from a precursor like 2-methoxybenzoic acid, the methoxy (B1213986) group, being an ortho-, para-director, would favor bromination at the 5-position. However, achieving dibromination at the 3- and 5-positions requires specific strategies.

One common approach is the direct bromination of a suitable precursor. For instance, the bromination of 2-methoxybenzoic acid can be influenced by the reaction conditions. While various brominating agents exist, including liquid bromine and N-bromosuccinimide (NBS), achieving the desired 3,5-dibromo substitution pattern often requires forcing conditions or specific catalysts. google.com

A more controlled method involves the bromination of a precursor where the desired regiochemistry is already established or favored. For example, starting with a compound that already possesses a directing group that facilitates bromination at the desired positions can be a more effective strategy. The use of a combination of a bromide source like potassium bromide (KBr) with an oxidant such as potassium bromate (B103136) (KBrO₃) in an acidic medium has been reported for regioselective bromination. google.com

Introduction and Modification of the Methoxy Moiety

The 2-methoxy group is a key structural feature of the target molecule. This group can be introduced at various stages of the synthesis. One common strategy is to start with a precursor that already contains the methoxy group, such as 2-methoxybenzoic acid.

Alternatively, the methoxy group can be introduced via nucleophilic substitution on a suitably activated precursor. For instance, a hydroxyl group at the 2-position can be methylated using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Multistep Synthetic Pathways for Complex Analogs

The synthesis of complex analogs of this compound often requires multistep reaction sequences. cuni.cz These pathways allow for the systematic construction of more elaborate structures, where different functionalities can be introduced in a controlled manner. For example, the synthesis of N-(4-Acetylphenyl)-3,5-dibromo-2-methoxybenzamide (CAS 332119-32-1) would involve the coupling of 3,5-dibromo-2-methoxybenzoic acid with 4-aminoacetophenone. aksci.com

Similarly, more complex structures like 3,5-DIBROMO-N-{4-[(3,5-DIBROMO-2-METHOXYBENZOYL)AMINO]PHENYL}-2-METHOXYBENZAMIDE (CAS 883801-17-0) are synthesized by coupling two equivalents of the 3,5-dibromo-2-methoxybenzoyl moiety with a diamine linker. sigmaaldrich.comas-1.co.jpsigmaaldrich.com These multistep syntheses often involve protection and deprotection steps for sensitive functional groups to ensure the desired reaction occurs at the intended site. The development of diversity-oriented synthesis strategies allows for the rapid generation of a library of analogs from a common intermediate. univ-rennes.fr

Catalytic Systems and Their Efficacy in Synthesis

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound and its analogs, various catalytic methods can be employed.

For the amide bond formation, in addition to the stoichiometric coupling reagents, catalytic methods are being developed. For instance, certain transition metal catalysts have shown promise in facilitating direct amidation reactions between carboxylic acids and amines, although this is a more advanced and less commonly employed method for this specific transformation.

In the bromination step, while classical methods are often effective, catalytic approaches can offer milder reaction conditions and improved regioselectivity. For instance, the use of certain Lewis acids or transition metal catalysts can influence the outcome of the bromination reaction.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the synthesis of more complex analogs where one or both bromine atoms are replaced with other functional groups. rsc.org Although not directly involved in the synthesis of the parent compound, this highlights the utility of catalytic systems in diversifying the core structure. The use of copper-catalyzed multicomponent reactions has also emerged as a powerful tool for the synthesis of complex heterocyclic compounds, which could be applied to generate novel analogs. frontiersin.org

Advanced Organic Reactions and Transformations of 3,5 Dibromo 2 Methoxybenzamide

Halogen-Directed Functionalization Reactions

The electronic properties of the substituents on the benzene (B151609) ring of 3,5-Dibromo-2-methoxybenzamide play a critical role in directing further functionalization. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. smolecule.com However, since the positions ortho (C3) and para (C5) to the methoxy group are already occupied by bromine atoms, its directing influence primarily affects the reactivity of the existing ring positions.

Conversely, the bromine atoms are deactivating groups but also act as ortho, para-directors. Their presence, combined with the methoxy group, makes the aromatic ring generally electron-deficient, yet susceptible to specific transformations. One key aspect is the potential for deprotonative metalation. The bromine atom can exert a long-range acidifying effect, potentially facilitating metalation (lithiation) at a remote position on the aromatic ring, a known phenomenon for bromo-substituted aromatics. researchgate.net This creates an organometallic intermediate that can be trapped with various electrophiles, enabling functionalization at positions not easily accessible by other means.

Nucleophilic Substitution Reactions Involving Bromine Centers

The bromine atoms on the aromatic ring serve as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. smolecule.comwikipedia.org Typically, SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups, which stabilize the negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com While the benzamide (B126) itself is moderately electron-withdrawing, the ring in this compound is not as strongly activated as classic SNAr substrates like dinitrohalobenzenes. masterorganicchemistry.com

However, research has shown that amide groups positioned ortho to a halogen can facilitate nucleophilic substitution through a "directed SNAr" mechanism. rsc.org This directed reaction can proceed even without strong electron-withdrawing groups on the arene substrate, often at room temperature. rsc.org In the case of this compound, the ortho-amide group can direct the substitution of the bromine atom at the C3 position by a range of nucleophiles, such as amines or alkoxides. smolecule.comrsc.org This selectivity provides a strategic advantage for introducing new functionalities at a specific location.

| Reaction Type | Description | Key Factors | Potential Nucleophiles |

| Directed SNAr | The ortho-amide group facilitates the substitution of the C3-bromine. | Directing effect of the amide, nature of the nucleophile. | Amines, Alkoxides, Thiolates. smolecule.comrsc.org |

| Conventional SNAr | Substitution may occur under harsh conditions or with highly activated derivatives. | Ring activation, strength of the nucleophile. | Strong nucleophiles like NaOH or NaNH₂. youtube.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in this compound are ideal handles for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or ester) to form a new C-C bond. libretexts.orgmdpi.com this compound can serve as the halide partner in such reactions, allowing for the introduction of aryl or heteroaryl substituents at the bromine-bearing positions. The reactivity order for halides in Suzuki coupling is generally I > Br > Cl, making the dibromo compound a suitable substrate. libretexts.org By carefully selecting the reaction conditions and the molar equivalents of the boronic acid, it is possible to achieve either mono- or di-arylation, providing a pathway to complex biaryl structures.

| Parameter | Typical Conditions for Suzuki-Miyaura Coupling | Reference |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or Palladacycle precatalysts (e.g., XPhos Pd G2). | nih.govresearchgate.net |

| Ligand | Electron-rich, bulky phosphines (e.g., RuPhos, SPhos, XPhos). | nih.gov |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃. | nih.govresearchgate.net |

| Solvent | Toluene, Dioxane, Ethanol/Water mixtures. | researchgate.net |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroborates. | nih.gov |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. nrochemistry.comorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and proceeds under basic conditions. nrochemistry.com The C-Br bonds of this compound are reactive sites for this transformation, allowing for the synthesis of arylalkynes. These products are valuable intermediates for creating more complex structures, including polymers and pharmacologically active molecules. nih.gov In polyhalogenated systems, selective mono- or di-alkynylation can often be controlled by tuning the reaction conditions, such as temperature and reaction time, similar to what has been demonstrated with substrates like 3,5-dibromo-2,6-dichloropyridine. rsc.org

| Parameter | Typical Conditions for Sonogashira Coupling | Reference |

| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄. | nrochemistry.com |

| Co-catalyst | Copper(I) iodide (CuI). | nrochemistry.com |

| Base | An amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). | nrochemistry.comorganic-chemistry.org |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF), or the amine base itself. | nrochemistry.com |

| Alkyne Partner | Terminal alkynes (Aryl, Alkyl, or Silyl-protected). | organic-chemistry.org |

A significant advance in the functionalization of benzamides involves transition metal-catalyzed C-H bond activation. The N-methoxyamide group (-CONHOMe) in this compound is a powerful directing group for the regioselective activation of the ortho C-H bond at the C6 position. nih.govrsc.org This strategy allows for the formation of new C-C or C-heteroatom bonds directly on the aromatic ring without pre-functionalization. Catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and osmium (Os) have been successfully employed for these transformations. nih.govmdpi.comnih.gov For example, Pd-catalyzed reactions of N-methoxybenzamides with alkenes can lead to the synthesis of isoindolinones, while Rh-catalyzed reactions with alkynes can form isoquinolones. nih.govrsc.orgrsc.org This approach offers a highly atom-economical route to complex heterocyclic structures.

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂ | Alkenes (e.g., acrylates) | Isoindolinones | rsc.orgrsc.org |

| Pd(OAc)₂ | Alcohols | ortho-Alkoxylated benzamides | rsc.org |

| RhCp(CH₃CN)₃₂ | Alkynes | Isoquinolones | nih.gov |

| RhCp(CH₃CN)₃₂ | Alkenes | ortho-Olefinated benzamides | nih.gov |

| Ru(II) catalysts | Alkynes | Isoquinolones | nih.gov |

| Os(II)/HOAc | Alkynes | Isoquinolones | nih.gov |

Derivatization Strategies for Structural Elaboration

The synthetic handles on this compound allow for extensive derivatization to create libraries of new compounds. One common strategy involves modifying the amide group itself. The benzamide can be hydrolyzed to the corresponding 3,5-dibromo-2-methoxybenzoic acid, which can then be coupled with various amines using standard peptide coupling reagents to generate a diverse set of new amides. nih.gov This approach was used to synthesize a library of analogs to identify potent antibacterial agents. nih.gov

Specific examples of derivatization include the synthesis of N-(2-adamantyl)-3,5-dibromo-2-methoxybenzamide nih.gov and the more complex 3,5-dibromo-N-{4-[(3,5-dibromo-2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide, where two units of the parent molecule are linked via an amide bond to a phenylenediamine core. sigmaaldrich.com

Furthermore, the cross-coupling and C-H activation reactions described previously are themselves powerful derivatization tools. For instance, a Suzuki-Miyaura coupling can attach complex drug-like fragments, while a C-H activation/annulation sequence can build entirely new heterocyclic ring systems onto the original scaffold. These strategies demonstrate the utility of this compound as a versatile building block for constructing molecules with significant structural complexity.

N-Alkylation and N-Acylation Reactions

The amide functionality of this compound possesses a nitrogen atom with a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: While direct N-alkylation of this compound is not extensively documented in the literature, the general principles of amide alkylation suggest that this transformation is feasible. Typically, the reaction would involve deprotonation of the amide N-H with a suitable base to form the corresponding amidate, followed by reaction with an alkyl halide. The choice of base is crucial to avoid competing reactions, such as hydrolysis of the amide or reactions at the aromatic ring. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

N-Acylation: The N-acylation of amines with 3,5-dibromo-2-methoxybenzoyl chloride, the acid chloride derived from the corresponding carboxylic acid of this compound, has been reported in the synthesis of biologically active molecules. For instance, in the development of GroEL/ES inhibitors, which have shown potent antibacterial activity, analogues were synthesized by coupling various amines with 3,5-dibromo-2-methoxybenzoyl chloride. nih.gov This reaction, typically carried out in the presence of a base like pyridine, highlights the utility of the 3,5-dibromo-2-methoxybenzoyl scaffold in medicinal chemistry. The general procedure involves the reaction of the amine with the pre-formed acid chloride in a suitable solvent. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product | Significance |

| Amine | 3,5-Dibromo-2-methoxybenzoyl chloride | N-Acylation | N-Aryl-3,5-dibromo-2-methoxybenzamide | Synthesis of GroEL/ES inhibitor analogues nih.gov |

Transformations at the Aromatic Ring

The two bromine atoms on the aromatic ring of this compound are key handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples with this compound are not prevalent, the reactivity of other dibromoaryl compounds in Suzuki reactions is well-established. It is anticipated that selective mono- or di-arylation could be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions. The electronic and steric environment of the two bromine atoms might lead to regioselectivity in mono-substitution reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This would be a valuable method for introducing a wide range of primary and secondary amines at the 3- and/or 5-positions of the benzamide. The choice of phosphine (B1218219) ligand on the palladium catalyst is critical for achieving high yields and functional group tolerance.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would introduce alkynyl substituents onto the aromatic ring, which can serve as versatile intermediates for further transformations.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This would lead to the formation of styrenyl-type derivatives of this compound.

The following table summarizes the potential transformations at the aromatic ring based on established palladium-catalyzed cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | Arylated benzamide |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | Aminated benzamide |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynylated benzamide |

| Heck Reaction | Alkene | Pd catalyst, base | Alkenylated benzamide |

Derivatization for Enhanced Analytical Performance

For analytical purposes, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), derivatization of this compound may be employed to improve its chromatographic behavior or detection sensitivity.

For HPLC analysis, derivatization is often not necessary if the compound possesses a sufficient chromophore for UV detection. The aromatic ring and the amide functionality in this compound should allow for direct analysis by reverse-phase HPLC with UV detection. In a study on related hydroxybiphenylamide GroEL/ES inhibitors, analogs were analyzed using reverse-phase HPLC without prior derivatization. nih.gov

For GC-MS analysis, the volatility and thermal stability of the compound are crucial. The primary amide group (–CONH2) can sometimes lead to poor peak shape and thermal degradation in the GC inlet. Derivatization of the amide N-H group, for instance, through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can increase volatility and improve chromatographic performance.

| Analytical Technique | Potential Derivatization Strategy | Purpose |

| HPLC | Generally not required | Direct analysis using UV detection nih.gov |

| GC-MS | Silylation of the amide N-H | Increase volatility and thermal stability |

Oxidative and Reductive Transformations of Specific Functionalities

The functional groups of this compound offer possibilities for selective oxidative and reductive transformations.

Oxidation: The methoxy group is generally stable to mild oxidizing agents. However, under harsh oxidative conditions, cleavage of the methyl ether could potentially occur. The primary amide is also relatively resistant to oxidation.

Reduction: The amide functionality can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would transform the benzamide into a (3,5-dibromo-2-methoxyphenyl)methanamine. The aromatic bromine atoms are generally stable to hydride-based reducing agents.

Catalytic hydrogenation could potentially be employed for the hydrodebromination of the C-Br bonds, depending on the catalyst and reaction conditions. This would lead to the formation of 2-methoxybenzamide (B150088).

| Functional Group | Transformation | Reagent | Potential Product |

| Amide | Reduction | Lithium aluminum hydride (LiAlH4) | (3,5-Dibromo-2-methoxyphenyl)methanamine |

| Bromo | Hydrodebromination | Catalytic Hydrogenation (e.g., Pd/C, H2) | 2-Methoxybenzamide |

Spectroscopic and Structural Elucidation of 3,5 Dibromo 2 Methoxybenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can determine the connectivity and spatial relationships of atoms.

1H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In a derivative, 3,5-dibromo-N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide, the ¹H NMR spectrum, recorded in DMSO-d6, shows a singlet at 10.78 ppm corresponding to the amide proton (NH). nih.gov Aromatic protons appear as a multiplet between 7.72 and 7.80 ppm and a doublet at 8.07 ppm (J = 6.8 Hz). nih.gov The methoxy (B1213986) group protons are observed as a singlet at 3.81 ppm. nih.gov The specific chemical shifts and coupling constants are indicative of the substitution pattern on the aromatic rings.

Table 1: ¹H NMR Data for 3,5-dibromo-N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.78 | s | 1H | NH |

| 8.07 | d, J = 6.8 Hz | 2H | Aromatic H |

| 7.72-7.80 | m | 2H | Aromatic H |

| 7.54 | d, J = 8.9 Hz | 1H | Aromatic H |

| 3.81 | s | 3H | OCH₃ |

Source: nih.gov

13C NMR Spectroscopic Analysis

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For 3,5-dibromo-N-(4-bromo-3-chlorophenyl)-2-hydroxybenzamide, a related compound, the ¹³C NMR spectrum in DMSO-d6 reveals the carbonyl carbon at 167.2 ppm. nih.gov The carbon atoms attached to bromine in the dibromophenyl ring appear at 113.1 and 110.6 ppm, while the carbon attached to the hydroxyl group is found at 156.4 ppm. nih.gov The various aromatic carbons resonate between 116.9 and 139.2 ppm. nih.gov

Table 2: ¹³C NMR Data for 3,5-dibromo-N-(4-bromo-3-chlorophenyl)-2-hydroxybenzamide

| Chemical Shift (ppm) | Assignment |

|---|---|

| 167.2 | C=O |

| 156.4 | C-OH |

| 139.2, 138.8, 134.4, 133.6, 130.4, 123.2, 122.1, 119.5, 116.9 | Aromatic C |

| 113.1, 110.6 | C-Br |

Source: nih.gov

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assigning complex spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. scribd.comemerypharma.com This helps in tracing the connectivity of proton networks within the molecule. scribd.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. scribd.comcolumbia.edu This is a highly sensitive method for assigning carbons that have attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two to four bonds. scribd.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. columbia.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. bruker.com The resulting spectrum is a unique "fingerprint" of the molecule. For benzamide (B126) derivatives, characteristic absorption bands are observed. For instance, in N-(5,7-Dibromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, a related dibromo-substituted compound, FT-IR (neat) shows peaks at 3255 and 3077 cm⁻¹ which can be attributed to N-H and C-H stretching vibrations, respectively. rsc.org A strong band at 1597 cm⁻¹ corresponds to the C=O stretching of the amide group. rsc.org Other bands in the fingerprint region (below 1500 cm⁻¹) are characteristic of the aromatic rings and other functional groups. rsc.org

Table 3: Characteristic FT-IR Bands for Benzamide Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3300 | N-H stretch |

| ~3100 | Aromatic C-H stretch |

| ~1650 | C=O stretch (Amide I) |

| ~1600 | C=C stretch (Aromatic) |

| ~1550 | N-H bend (Amide II) |

| ~1300 | C-N stretch |

| Below 1000 | C-Br stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com In the context of 3,5-Dibromo-2-methoxybenzamide, Raman spectroscopy would be particularly useful for identifying the symmetric stretching of the dibrominated aromatic ring and the C-Br bonds. The C-H stretching vibrations are typically more pronounced in Raman spectra compared to FT-IR. americanpharmaceuticalreview.com Differences in the Raman spectra can also be used to distinguish between different polymorphic forms of a compound. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org The presence of two bromine atoms is a key feature, as bromine has two common isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragments, with M+ and M+2 peaks appearing in a distinctive ratio. miamioh.edu

The fragmentation of benzamides is influenced by the substituents on the aromatic ring and the amide group. libretexts.org Common fragmentation pathways for benzamides involve cleavage of the bonds adjacent to the carbonyl group. For primary amides, the McLafferty rearrangement can lead to a prominent base peak. libretexts.org In the case of this compound, fragmentation would likely involve the loss of the amide group (-CONH2), the methoxy group (-OCH3), or bromine atoms. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, which helps in confirming the elemental composition of the parent molecule and its fragments. nih.govrsc.org

Table 1: Predicted Fragmentation for this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]+ | [C8H7Br2NO2]+ | 309/311/313 |

| [M-NH2]+ | [C8H6Br2O2]+ | 292/294/296 |

| [M-OCH3]+ | [C7H4Br2NO]+ | 278/280/282 |

| [M-Br]+ | [C8H7BrNO2]+ | 230/232 |

| [M-CO-NH2]+ | [C7H5Br2O]+ | 265/267/269 |

Note: The m/z values are presented to account for the isotopic distribution of bromine.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption are characteristic of the molecule's electronic structure. msu.edu

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene (B151609) ring. The presence of the carbonyl group (C=O) and the methoxy group (-OCH3) as auxochromes, and the bromine atoms as chromophores, will influence the position and intensity of the absorption bands. Typically, aromatic compounds exhibit two main absorption bands: a strong band at shorter wavelengths (around 200-280 nm) corresponding to π → π* transitions of the benzene ring, and a weaker band at longer wavelengths corresponding to n → π* transitions of the carbonyl group. researchgate.net The substitution pattern on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Wavelength Range (nm) | Chromophore |

| π → π | 200-280 | Benzene ring |

| n → π | > 280 | Carbonyl group |

X-ray Crystallography for Solid-State Molecular Architecture

For this compound and its derivatives, SCXRD would reveal the precise spatial orientation of the dibrominated phenyl ring, the methoxy group, and the amide functionality. This information is crucial for understanding the steric and electronic effects of the substituents on the molecular structure. The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry and repeating pattern of the crystal lattice. wiley-vch.de

Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com X-ray crystallography provides the torsion angles (dihedral angles) within the molecule as it exists in the crystal lattice. A key conformational feature in this compound would be the orientation of the amide group and the methoxy group relative to the plane of the benzene ring.

The planarity of the molecule can be assessed by examining the torsion angles. For instance, the torsion angle between the plane of the aromatic ring and the plane of the amide group is of interest. mdpi.com Steric hindrance between the ortho-methoxy group and the amide group, as well as the bromine atoms, can lead to a non-planar conformation. mdpi.com Comparing the experimentally determined torsion angles from X-ray data with those calculated from theoretical methods can provide insights into the forces governing the molecular conformation. ethz.ch

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.netiucr.org In the crystal structure of this compound, the amide group is capable of forming N-H···O hydrogen bonds, which are significant in directing the crystal packing. evitachem.com These hydrogen bonds can link molecules into chains, dimers, or more complex three-dimensional networks. iucr.orgresearchgate.net

The bromine atoms can participate in halogen bonding (Br···O or Br···N interactions), which is a directional interaction between a halogen atom and a Lewis base. Additionally, C-H···O and C-H···Br weak hydrogen bonds can further stabilize the crystal structure. rsc.org The stacking of the aromatic rings (π-π interactions) is another common feature in the crystal packing of aromatic compounds. The analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Investigations of 3,5 Dibromo 2 Methoxybenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. DFT has become a standard method for obtaining accurate information on molecular structure, spectral properties, and reactivity descriptors. researchgate.net

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Calculated Electronic Properties for a 3,5-Dibromo-2-methoxybenzamide Derivative Data for N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide

| Computational Parameter | Value | Reference |

| HOMO-LUMO Gap | 4.2 eV | faccts.de |

| Dipole Moment | 5.8 Debye |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. bhu.ac.in These calculations, typically done using DFT after a geometry optimization, determine the normal modes of vibration. tanta.edu.eg The number of fundamental vibrations can be calculated as 3N-6 for a non-linear molecule, where N is the number of atoms. tanta.edu.eg The calculated frequencies and their intensities can be correlated with experimental IR spectra to confirm the molecular structure and assign specific absorption bands to the corresponding functional group vibrations. mdpi.com

For this compound, key vibrational modes would include the stretching of the C=O, N-H, C-N, C-O, and C-Br bonds, as well as bending vibrations and aromatic ring modes. The calculated frequencies are often scaled by a factor to better match experimental data due to approximations in the theoretical model and the neglect of anharmonicity. bhu.ac.in

Table 2: Expected Characteristic Vibrational Frequencies for this compound Based on typical infrared absorption ranges for functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Amide (N-H) | N-H stretch | 3400-3100 | mdpi.com |

| Amide (C=O) | C=O stretch (Amide I) | 1680-1630 | mdpi.com |

| Amide (N-H) | N-H bend (Amide II) | 1640-1550 | mdpi.com |

| Aromatic Ring | C=C stretch | 1600-1450 | mdpi.com |

| Methoxy (B1213986) (C-H) | C-H stretch | 2950-2850 | tanta.edu.eg |

| Aryl-O Ether | C-O stretch | 1275-1200 | mdpi.com |

| Amide (C-N) | C-N stretch | 1400-1200 | |

| Bromo-Aryl | C-Br stretch | 650-550 | mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted onto a constant electron density surface, using a color scale to represent different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. researchgate.netdntb.gov.ua

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving benzamide (B126) derivatives. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding energy barriers, providing a step-by-step picture of the reaction pathway.

The study of reaction mechanisms via DFT calculations focuses on locating the transition state (TS) structures that connect reactants to products. Vibrational frequency analysis is used to confirm a TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.

Computational studies on Rh(III)-catalyzed C-H activation and annulation reactions of N-methoxybenzamides provide a relevant model for understanding the potential reactivity of this compound. acs.orgrsc.org A typical catalytic cycle involves three main stages:

Migratory Insertion/Carborhodation: The unsaturated coupling partner (e.g., an allene (B1206475) or alkyne) coordinates to the metal center and then inserts into the Rh-C bond. This step is crucial for forming the new carbon-carbon bonds. rsc.org

Reductive Elimination/Catalyst Regeneration: The final product is released through reductive elimination or another pathway like β-hydride elimination, and the active catalyst is regenerated to re-enter the catalytic cycle. rsc.org

Table 3: Representative Energy Profile Data for a Modeled Rh(III)-Catalyzed Reaction of a Benzamide Derivative Illustrative data based on computational studies of related systems.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Reference |

| C-H Activation | Reactant Complex | 0.0 | rsc.org |

| Transition State 1 (TS1) | +20.5 | rsc.org | |

| Rhodacycle Intermediate | -5.0 | rsc.org | |

| Migratory Insertion | Intermediate + Alkyne | -5.0 | rsc.org |

| Transition State 2 (TS2) | +15.0 | rsc.org | |

| Ring-Expanded Intermediate | -25.0 | rsc.org | |

| Product Formation | Final Product + Catalyst | -40.0 | rsc.org |

When a molecule has multiple potential reaction sites, computational modeling can predict the regioselectivity (which site reacts) and stereoselectivity (the spatial arrangement of the product). These selectivities are determined by the relative energy barriers of the competing reaction pathways. The pathway with the lowest activation energy will be the most favored, leading to the major product.

In reactions of substituted benzamides like this compound, the amide group often acts as a directing group, guiding the catalyst to activate a specific C-H bond, typically in the ortho position. acs.org Computational studies on Rh(III)-catalyzed annulations of benzamides with unsymmetrical allenes have shown that both steric and electronic factors in the carborhodation step control the regioselectivity of the final product. rsc.org The steric hindrance between the substituents on the benzamide and the allene in the transition state is often the dominant factor. rsc.org By comparing the activation energies for the formation of different possible isomers, the experimentally observed product distribution can be rationalized and predicted.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations serve as a powerful tool to explore its conformational space, providing detailed information on fluctuations and changes in its three-dimensional structure. researchgate.net This exploration is crucial for understanding how the molecule might interact with biological targets. The simulations mimic the behavior of the molecule in a biological environment, offering insights into its dynamic structure which is influenced by factors like the hindered internal rotation of the NH2 group and the rotation of the amide group relative to the benzene (B151609) ring. grafiati.com

The stability of the molecule and its various conformations during a simulation are assessed using several key parameters. pensoft.net The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the complex throughout the simulation. pensoft.net While the amide bond (NH-C=O) is generally considered conformationally constrained due to electron delocalization, other bonds allow for rotational freedom, leading to various possible conformers. dcu.ie Potential energy scans combined with MD simulations can help identify the lowest energy, and therefore most probable, conformers. researchgate.net

Key parameters analyzed in MD simulations include the radius of gyration (Rg) to assess the compactness and stability of the complex, and the solvent-accessible surface area (SASA), which provides an estimation of the protein's conformational changes upon ligand binding. pensoft.netresearchgate.net These simulations can be run for extended periods, such as 100 or 200 nanoseconds, to ensure the stability of ligand-protein complexes has been thoroughly investigated. pensoft.netresearchgate.net

| Solvent-Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. pensoft.netresearchgate.net | Provides insight into the molecule's interaction with its environment and can indicate conformational changes that expose or hide certain regions. pensoft.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities. oup.comrivm.nl The fundamental goal is to develop a reliable model that can predict the activity of new, untested compounds based on their molecular features. unair.ac.id For halogenated aromatic compounds like this compound, QSAR provides a framework for understanding how substituents and their positions influence the compound's behavior. oup.comrivm.nl

The theoretical framework for developing a QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. researchgate.net Then, a wide range of molecular descriptors, which are numerical representations of the molecule's physicochemical properties, are calculated. researchgate.net These descriptors are then statistically correlated with the biological activity to generate a mathematical equation. rivm.nl

For halogenated aromatic hydrocarbons, several types of descriptors have proven to be particularly effective in building robust QSAR models. rivm.nl These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. The best correlations are often achieved using a combination of these descriptors, reflecting the multifaceted nature of molecular interactions. rivm.nl For instance, studies on the reductive transformation of halogenated aromatics have successfully used descriptors such as carbon-halogen bond strength, the summation of Hammett sigma constants, inductive constants, and steric factors of the substituents. oup.comrivm.nl The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its reliability for forecasting the efficacy of newly designed compounds. unair.ac.idacs.org

Table 2: Theoretical Descriptors in QSAR Models for Halogenated Aromatic Compounds

| Descriptor Category | Specific Descriptor Example | Theoretical Significance |

|---|---|---|

| Electronic | Hammett Sigma (σ) Constants | Quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring, which influences reaction rates and binding affinities. oup.comrivm.nl |

| Electronic | Inductive Constants | Describes the electronic effect of substituents transmitted through the sigma bonds of the molecule. oup.comrivm.nl |

| Electronic/Structural | Carbon-Halogen Bond Strength | Relates to the ease with which a halogen can be removed or participate in interactions, a key factor in metabolism and reactivity. oup.comrivm.nl |

| Steric | Steric Factors (e.g., Taft's Es) | Accounts for the size and shape of substituents, which can hinder or facilitate the molecule's approach to a target site. oup.comrivm.nl |

| Hydrophobic | Log P (Octanol/Water Partition Coefficient) | Measures the hydrophobicity of the molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov |

| Quantum Chemical | E(HOMO) / E(LUMO) | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons in a chemical reaction. wur.nl |

Analysis of Halogen Bonding Interactions

A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the donor) and a nucleophilic region on another atom or molecule (the acceptor). researchgate.netmdpi.com This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the outer surface of the halogen atom along the extension of its covalent bond. mdpi.comvub.be The presence of two bromine atoms and electron-withdrawing groups on the aromatic ring of this compound makes it a potential candidate for forming significant halogen bonds.

The strength of a halogen bond is tunable and depends on several factors. researchgate.net It increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. mdpi.com Therefore, the bromine atoms in the target molecule are capable of forming moderately strong halogen bonds. The strength is also enhanced by the presence of electron-withdrawing substituents on the halogen-bearing molecule, as these make the σ-hole more positive. mdpi.com Conversely, the strength increases with the nucleophilicity of the halogen bond acceptor. mdpi.com The interaction energy is a composite of electrostatic, orbital (charge transfer), and dispersion contributions, with no single factor being exclusively dominant. nih.gov

Computational methods are essential for analyzing halogen bonding. Mapping the molecular electrostatic potential (MEP) onto the electron density surface is a common technique to visualize the σ-hole. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine interaction energies, geometries, and analyze the nature of the bonding. mdpi.comnih.gov In the solid state, halogen bonds like Br···Br and Br···O contacts play a crucial role in directing crystal packing and the formation of supramolecular architectures. mdpi.comrsc.org The distance of these interactions is often shorter than the sum of the van der Waals radii of the involved atoms, providing experimental evidence of their existence. mdpi.com

Table 3: Factors Influencing the Strength of Halogen Bonds

| Factor | Influence on Bond Strength | Rationale |

|---|---|---|

| Type of Halogen Atom | Increases down the group (I > Br > Cl > F) | Polarizability increases down the group, leading to a more pronounced and positive σ-hole. vub.bemdpi.com |

| Substituents on Donor | Electron-withdrawing groups increase strength | These groups pull electron density away from the halogen, enhancing the positive character of the σ-hole. mdpi.com |

| Nature of Acceptor | Stronger nucleophiles (electron donors) increase strength | A more electron-rich acceptor leads to a stronger electrostatic and orbital interaction with the positive σ-hole. mdpi.com |

| Directionality | Strongest along the R-X···Y axis (approx. 180°) | The σ-hole is located directly opposite the covalent bond (R-X), making the interaction highly directional. vub.be |

| Steric Hindrance | Large groups can weaken or prevent interaction | Steric repulsion from bulky substituents near the halogen atom can interfere with the optimal alignment for bonding. vub.be |

Role of 3,5 Dibromo 2 Methoxybenzamide As a Synthetic Scaffold in Organic Synthesis

Construction of Complex Organic Molecules

The strategic placement of two bromine atoms on the benzamide (B126) ring at positions 3 and 5 renders 3,5-Dibromo-2-methoxybenzamide an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the creation of carbon-carbon bonds, allowing for the assembly of simple precursors into intricate molecular structures. The differential reactivity of the bromine atoms, influenced by the electronic effects of the adjacent methoxy (B1213986) and amide groups, can potentially allow for sequential and site-selective functionalization.

Key reactions for extending the scaffold include:

Suzuki Coupling: Reaction with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. This method is widely used to connect aromatic rings. nih.gov

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further cyclization or elaboration. nih.gov

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, leading to substituted anilines. acs.org

Stille Coupling: Reaction with organostannanes to form new carbon-carbon bonds.

The amide group itself can be a site for further modification or can direct reactions at other positions on the ring. The presence of these multiple reactive centers allows chemists to use this compound as a central core to build larger, more elaborate molecules. For instance, complex structures such as 3,5-dibromo-N-(2-((3,5-dibromo-2-methoxybenzoyl)amino)phenyl)-2-methoxybenzamide have been synthesized, demonstrating how the initial scaffold can be dimerized or coupled with other building blocks to create molecules of significant complexity. sigmaaldrich.com

Table 1: Potential Cross-Coupling Reactions for Molecular Elaboration This table is illustrative of common reactions applied to similar scaffolds.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | Biaryl derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | N-Aryl amine derivative |

Scaffold Diversification for Chemical Libraries

In modern drug discovery and materials science, the generation of chemical libraries—large collections of structurally related compounds—is a crucial strategy for identifying molecules with desired properties. researchgate.net this compound is an ideal starting scaffold for combinatorial chemistry due to its multiple points for diversification. rroij.com

The two bromine atoms serve as orthogonal handles for introducing chemical diversity. Through automated parallel synthesis, the scaffold can be reacted with a large set of building blocks, such as a library of boronic acids in a Suzuki coupling, to rapidly generate a library of analogs where the substituents at the 3- and 5-positions vary systematically. rroij.comiipseries.org This approach allows for the efficient exploration of the chemical space around the core scaffold.

For example, a "split-and-mix" or parallel synthesis approach can be employed where the scaffold is reacted with one set of building blocks at the first bromine position, followed by another set of reactions at the second bromine position. rroij.com This strategy exponentially increases the number of unique compounds that can be created from a small number of starting materials. The availability of this compound as a commercial building block facilitates its use in high-throughput and combinatorial synthesis efforts. bldpharm.com

Table 2: Illustrative Scheme for Scaffold Diversification

| Scaffold | Reagent Set A (for C-5) | Intermediate Library | Reagent Set B (for C-3) | Final Compound Library |

|---|---|---|---|---|

| This compound | R¹-B(OH)₂ | 5-Aryl-3-bromo-2-methoxybenzamide (multiple R¹) | R²-B(OH)₂ | 3,5-Diaryl-2-methoxybenzamide (multiple R¹/R² combinations) |

Integration into Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and natural products. uomus.edu.iq The functional groups on the this compound scaffold provide several pathways for its integration into various heterocyclic systems. The amide nitrogen can act as a nucleophile in cyclization reactions, while the bromine atoms can be displaced or participate in metal-catalyzed cyclizations to form new rings. nih.govfrontiersin.org

Research has shown that related brominated benzamide and benzaldehyde (B42025) structures are effective precursors for a range of heterocycles:

Thiazoles: A related compound, 3,5-dibromo-2-hydroxybenzaldehyde thiosemicarbazone, undergoes reaction with phenacyl bromide to yield a substituted thiazole (B1198619) ring. sciforum.net Similarly, brominated ketone precursors can be reacted with thiourea (B124793) to form aminothiazole rings, which can be further functionalized. unipd.it

Benzoxazines: The compound this compound can be used as a precursor in the synthesis of 3-benzoxazine derivatives.

Isoindolinones: While not starting from the exact title compound, related 2-alkynylbenzamides can undergo radical cyclization to form 3-hydroxyisoindolinone derivatives, highlighting a potential reaction pathway for derivatives of this compound. researchgate.net

The synthesis of diverse heterocyclic structures is often achieved through multi-step sequences that leverage the reactivity of the bromine atoms for initial diversification, followed by a cyclization step involving the amide or a derivative thereof. nih.govrsc.org

Table 3: Examples of Heterocycle Synthesis from Related Scaffolds

| Starting Scaffold Type | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3,5-Dibromo-2-hydroxybenzaldehyde thiosemicarbazone | 4-Methylphenacyl bromide | Hydrazinyl-thiazole | sciforum.net |

| Dibrominated Tetrahydroisoindole-4-one | Thiourea | sciforum.netsigmaaldrich.comThiazolo[4,5-e]isoindole | unipd.it |

| This compound | (Not specified) | 3-Benzoxazine derivative |

Application in Natural Product Synthesis and Analog Generation

Natural products remain a vital source of inspiration for drug discovery. Many biologically active natural products, particularly those from marine sources, feature halogenated, and specifically brominated, aromatic rings. mdpi.com While no direct total synthesis of a natural product using this compound as a starting material is prominently documented, its structure makes it an excellent building block for the synthesis of natural product analogs.

In medicinal chemistry, synthetic analogs of natural products are created to improve potency, selectivity, or pharmacokinetic properties. The this compound scaffold provides a stable core onto which side chains and functional groups mimicking those of a natural product can be installed via the reactions described previously (e.g., Suzuki, Sonogashira couplings). For example, a patent for the synthesis of 3,5-dibromo-4-aminopyridine notes its importance as an intermediate for the natural product Desmopyridine, illustrating the value of such dibrominated scaffolds. google.com

Furthermore, synthetic bromophenol derivatives, which are analogs of marine natural products, have been shown to possess interesting biological activities. mdpi.com The this compound scaffold allows for the systematic modification of substituents on the aromatic ring, enabling the generation of analogs for structure-activity relationship (SAR) studies. This process is crucial for optimizing a lead compound inspired by a natural product.

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dibromo-N-(2-((3,5-dibromo-2-methoxybenzoyl)amino)phenyl)-2-methoxybenzamide |

| 3,5-dibromo-2-hydroxybenzaldehyde thiosemicarbazone |

| 3,5-dibromo-4-aminopyridine |

| Desmopyridine |

| Thiazole |

| 3-Benzoxazine |

| 3-Hydroxyisoindolinone |

| sciforum.netsigmaaldrich.comThiazolo[4,5-e]isoindole |

Future Directions and Emerging Research Avenues for 3,5 Dibromo 2 Methoxybenzamide

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient chemical manufacturing necessitates a departure from traditional synthetic routes that may involve harsh conditions or generate significant waste. For 3,5-Dibromo-2-methoxybenzamide, future research will likely focus on developing more sustainable and atom-economical synthetic strategies.

One promising avenue is the advancement of C–H bond functionalization. rsc.org This approach allows for the direct transformation of inert C-H bonds, bypassing the need for pre-functionalized starting materials. rsc.org Homogeneous recyclable catalytic systems, which facilitate catalyst recovery and reuse, are central to making these processes greener. rsc.org For instance, ruthenium-based catalysts in polyethylene (B3416737) glycol (PEG) have been successfully used for the annulation of other benzamide (B126) derivatives, and these systems can often be recycled for multiple runs with minimal loss of activity. rsc.org The development of a similar catalytic system for the direct bromination or functionalization of a 2-methoxybenzamide (B150088) precursor could represent a significant step forward.

Another area of innovation lies in the use of safer and more manageable reagents. For example, palladium-catalyzed aminocarbonylation reactions traditionally use carbon monoxide (CO) gas, which is highly toxic. Recent research has demonstrated the use of organic carbon monoxide releasing molecules (CORMs) as solid CO surrogates. otago.ac.nz A norbornadienone-based CORM has been effectively used to synthesize various substituted benzamides, such as N-butyl-4-methoxybenzamide and 4-bromo-N-butylbenzamide, in high yields. otago.ac.nz Adapting such protocols could provide a safer and more practical method for synthesizing the core benzamide structure from appropriate precursors.

Furthermore, innovations in bromination techniques are critical. While N-bromosuccinimide (NBS) in solvents like THF is a common method, future work could explore one-step processes under milder, more environmentally friendly conditions, potentially using cheaper starting materials. jocpr.comgoogle.com

Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches

| Feature | Traditional Synthetic Methods | Novel & Sustainable Methodologies |

|---|---|---|

| Strategy | Multi-step synthesis from pre-functionalized precursors | Direct C-H bond functionalization; one-pot reactions |

| Catalysts | Often stoichiometric reagents or non-recyclable catalysts | Recyclable homogeneous catalysts (e.g., Ru/PEG, Cu/PEG) rsc.orgrsc.org |

| Reagents | Use of hazardous materials (e.g., CO gas) | Safer surrogates (e.g., CORMs) otago.ac.nz |

| Efficiency | Lower atom economy, potential for more waste | High atom economy, reduced waste streams rsc.org |

| Conditions | Often harsh reaction conditions | Milder and more energy-efficient conditions google.com |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction kinetics, intermediates, and byproduct formation is essential for optimizing synthetic protocols. Advanced spectroscopic techniques applied in-situ (within the reaction vessel) are invaluable for this purpose. Process Analytical Technology (PAT), particularly using Fourier Transform Infrared (FTIR) spectroscopy, allows for real-time monitoring of chemical transformations. mdpi.com

For the synthesis of this compound, an in-situ FTIR-ATR (Attenuated Total Reflection) probe could be employed to track the concentrations of reactants, key intermediates, and the final product as the reaction progresses. mdpi.com This would enable the precise determination of reaction endpoints, identify the formation of transient species, and help optimize parameters such as temperature, pressure, and catalyst loading to maximize yield and purity while ensuring safety, especially in exothermic processes. mdpi.com The main advantage of this technique is the elimination of time-consuming offline analyses like HPLC, which require sample collection and preparation. mdpi.com

Beyond FTIR, other techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed structural information on intermediates formed during the catalytic cycle, offering insights that are not accessible through other methods.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by shifting from heuristic-based discovery to data-driven design. researchgate.net These computational tools can be leveraged to design and optimize synthetic routes for molecules like this compound.

Reinforcement learning models can explore the chemical space to identify molecules that meet specific design criteria while simultaneously ensuring they are synthetically accessible. acs.org Such an approach could be used to design derivatives of this compound with enhanced properties for a particular application, providing a synthesizable target and a proposed reaction sequence to guide laboratory efforts. acs.org This integration of AI promises to accelerate the discovery cycle, reduce the number of failed experiments, and uncover non-intuitive solutions to complex synthetic challenges. acs.org

Table 2: Applications of AI/ML in Chemical Synthesis

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Retrosynthesis Prediction | Rule-based or neural network models predict potential synthetic routes for a target molecule. nih.gov | Identification of more efficient or novel pathways. |

| Reaction Outcome Prediction | Algorithms predict the products and yields of a reaction under specific conditions. researchgate.net | Optimization of reaction conditions before lab synthesis. |

| Generative Molecular Design | Deep learning models generate novel molecular structures with desired properties. acs.orgacs.org | Design of new derivatives with enhanced materials properties. |

| Catalyst Discovery | AI accelerates the identification of novel and more efficient catalysts. researchgate.net | Discovery of bespoke catalysts for specific transformations. |

Exploration of New Reactivity Modes and Catalytic Cycles

The functional groups of this compound offer multiple handles for exploring novel chemical transformations. Transition metal-catalyzed reactions are a particularly fertile ground for discovering new reactivity. The amide group, for example, can act as a directing group in C-H activation reactions, guiding a metal catalyst to functionalize a specific C-H bond in its vicinity. acs.org

Future research could explore rhodium(III) or ruthenium(II)-catalyzed C-H functionalization of the this compound scaffold. rsc.orgacs.org Mechanistic studies of related N-methoxybenzamides have shown that these reactions proceed through the formation of five- or seven-membered metallacycle intermediates following C-H activation and subsequent insertion of a coupling partner like an alkyne or alkene. acs.orgrsc.org Applying this to this compound could enable the introduction of new substituents at positions ortho to the amide, creating complex molecular architectures that are otherwise difficult to access.

Furthermore, the bromine atoms themselves are versatile functional groups for cross-coupling reactions. While standard Suzuki and Buchwald-Hartwig couplings are well-established, emerging reactivity modes such as photoredox catalysis could open new possibilities. unistra.frnih.gov For example, light-induced reductive dehalogenation or coupling reactions could proceed under very mild conditions, offering an alternative to traditional palladium catalysis. acs.org A dual photoredox system could potentially be designed to selectively functionalize one of the C-Br bonds, leveraging subtle differences in their electronic environment.

Supramolecular Assembly and Materials Science Applications

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a pathway to creating advanced materials from well-designed molecular building blocks. This compound is an excellent candidate for such applications due to its combination of functional groups capable of forming specific intermolecular interactions.

The amide group is a powerful motif for directing self-assembly through hydrogen bonding. In other systems, bis-amide molecules have been shown to self-assemble into highly ordered supramolecular columns that can exhibit liquid crystalline properties. tandfonline.com Similarly, this compound could potentially form one-dimensional tapes or ribbons via N-H···O=C hydrogen bonds.

The bromine atoms introduce the possibility of halogen bonding, a highly directional interaction between a halogen atom and a Lewis base, which can be used to control the packing of molecules in the solid state. The methoxy (B1213986) group's oxygen atom could also participate in hydrogen bonding or act as a coordination site for metal ions. researchgate.net

The combination of these interactions could be harnessed to construct a variety of supramolecular architectures:

Co-crystals: By combining this compound with complementary hydrogen or halogen bond acceptors/donors, novel co-crystals with tailored physical properties (e.g., solubility, melting point) could be formed, potentially through mechanochemical methods like grinding. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amide and methoxy oxygens could coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks with potential applications in gas storage, separation, or catalysis. researchgate.net

Organic Materials: The high content of heavy bromine atoms could impart interesting photophysical or electronic properties. Materials derived from this scaffold could be explored for applications in organic electronics or as scintillators. The general field of materials science is constantly seeking novel organic compounds for progressive energy systems, sensors, and optical devices. ktu.ltroutledge.com

The self-assembly of this molecule, driven by a combination of hydrogen and halogen bonding, could lead to the formation of functional soft materials like organogels or liquid crystals. tandfonline.com

Q & A

Basic: What are the key steps for synthesizing 3,5-Dibromo-2-methoxybenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves bromination and methoxylation steps. A representative method includes:

- Step 1 : Bromination of 2-methoxybenzamide using bromine in a solvent like acetic acid under controlled temperature (0–5°C) to achieve regioselective dibromination at the 3,5-positions.

- Step 2 : Purification via recrystallization using ethanol/water mixtures to isolate the product.

Optimization strategies: - Use lithium hydroxide in THF/MeOH/H2O for hydrolysis of intermediates to improve yield .

- Monitor reaction progress with TLC or HPLC to minimize side products. Adjust stoichiometry (e.g., excess Br2) and reaction time to enhance efficiency .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

Answer:

SC-XRD with SHELX software (e.g., SHELXL) is critical for:

- Confirming regiochemistry : Differentiating between 3,5-dibromo vs. 2,4-dibromo isomers via bond-length analysis and electron density maps .

- Detecting conformational flexibility : Analyzing torsion angles of the methoxy group to assess steric interactions with adjacent substituents .

- Refinement : Use high-resolution data (R-factor < 0.05) and iterative least-squares refinement to resolve disorder in heavy atoms (Br) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced: How can researchers evaluate the antibacterial activity of this compound against biofilm-forming pathogens?

Answer:

- Biofilm assays : Use crystal violet staining in 96-well plates to quantify biofilm biomass after 24–48 hours of exposure. Compare with DMSO (negative control) and known biofilm inhibitors (positive controls) .

- MIC/MBC determination : Perform broth microdilution (CLSI guidelines) to assess minimum inhibitory/bactericidal concentrations against planktonic cells.

- Mechanistic studies : Employ fluorescence microscopy with LIVE/DEAD staining to visualize membrane disruption .

Basic: Which analytical techniques are recommended for confirming the purity and structure of this compound?

Answer:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., methoxy δ ~3.9 ppm, aromatic protons δ ~7.5–8.0 ppm) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (expected [M+H]<sup>+</sup> ~347 m/z).